Compound Description: SB-224289 is a potent and selective 5-HT1B receptor inverse agonist. It effectively blocks the function of terminal 5-HT autoreceptors both in vitro and in vivo [].
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Compound Description: This compound serves as a precursor to energetic materials, specifically insensitive explosives. Its N-trinitroethylamino derivatives and energetic salts exhibit moderate thermal stability and low sensitivity towards impact and friction [].
Compound Description: This compound represents a key intermediate in synthesizing various 1,2,4-oxadiazole-containing compounds. It is effectively synthesized via thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI), followed by base-promoted ring-opening [].
Compound Description: This series of compounds exhibits potent anticonvulsant activity, acting as sodium channel blockers. Notably, compound 5c within this series displayed superior anticonvulsant activity compared to phenytoin, a common anticonvulsant drug [].
Compound Description: These compounds, derived from acylated adenosine N-oxides, represent flexible nucleoside analogues. Their synthesis involves pyrimidine ring opening and subsequent exocyclic ring closure [].
Compound Description: This series of compounds was designed as potential inhibitors of angiogenesis, targeting VEGFR-2. Compounds 3i and 3j within this series displayed potent anti-angiogenic activity in both CAM and zebrafish embryo assays [].
Compound Description: This novel series of acetamide derivatives incorporates an 1,2,4-oxadiazole cycle in various positions. These compounds are synthesized from readily available starting materials like 2-chloropyridinecarboxylic acids and amidoximes [].
Compound Description: This series of compounds undergoes rearrangement reactions in dioxane-water solutions, forming 1-aryl-3-benzoylamino-1,2,4-triazoles. This rearrangement is influenced by the structure of the side chain and exhibits both uncatalyzed and base-catalyzed pathways [].
Compound Description: These compounds undergo ring transformations, ultimately yielding 2-acylaminopyrazolo[5,1-a]isoquinolines. These transformations involve selective reduction and isomerization steps, highlighting the potential for structural modifications in 1,2,4-oxadiazole-containing compounds [].
Compound Description: These compounds are synthesized by reacting 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with various amines, including pyrrolidine, piperidine, and morpholine. These reactions result in the formation of different substituted 1,2,4-oxadiazole derivatives [].
2-Ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate de (5-methyl-2-oxo-1,3-dioxol-4-yl)méthyle
Compound Description: This compound, along with its potassium salt, represents a key intermediate in synthesizing azilsartan, an angiotensin II receptor blocker used to treat hypertension [].
Compound Description: This compound's crystal structure reveals a chair conformation for the piperazine ring and a specific dihedral angle between the oxadiazole and benzene rings []. This structural information provides insights into its potential interactions with biological targets.
Compound Description: GSK690693 is a potent and novel inhibitor of AKT kinase. It exhibits potent anti-tumor activity by inhibiting the phosphorylation of GSK3β and blocking tumor growth in xenograft models [].
Compound Description: TG100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It exhibits promising anticancer activity and is primarily metabolized to its N-oxide, TG100855, which also demonstrates potent activity [, , ].
Compound Description: This series of compounds represents key intermediates in the synthesis of azilsartan, an angiotensin II receptor blocker used to treat hypertension []. They are synthesized via a multi-step procedure involving the cyclization of appropriate precursors.
Compound Description: These compounds act as potent and selective agonists of the S1P1 receptor. They show promise in treating various diseases, including psoriasis, rheumatoid arthritis, Crohn's disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type I diabetes, and acne [].
Compound Description: This compound exists in different crystalline forms, some exhibiting non-absorbent properties []. These properties are crucial for drug formulation and delivery. It has shown potential for treating diseases associated with premature termination codons, such as cystic fibrosis and Duchenne muscular dystrophy.
Compound Description: Panadiplon is a compound that has been labeled with isotopes for research purposes []. While its specific biological activity is not mentioned, the fact that it has been isotopically labeled suggests its use in studies related to drug metabolism, pharmacokinetics, or mechanism of action.
Compound Description: This compound's crystal structure reveals specific bond lengths, angles, and intermolecular interactions [], providing insights into its potential binding modes with biological targets.
Compound Description: This compound's crystal structure highlights the presence of intramolecular C—H⋯O contacts, which can influence its conformation and potential interactions with biological targets [].
Compound Description: The crystal structure of this compound reveals the presence of intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions [].
Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) with potential for treating estrogen receptor-positive breast cancer. It exhibits promising antitumor activity in preclinical models and overcomes some limitations of existing SERDs [].
Compound Description: This compound is a potent and selective G protein-coupled receptor 119 (GPR119) agonist []. GPR119 agonists are being investigated for their potential in treating type 2 diabetes and obesity.
Compound Description: This series of compounds exhibits promising antimicrobial activity, potentially targeting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD) [].
Compound Description: This series of compounds acts as dual inhibitors of PARP-1 and EGFR, exhibiting promising anti-breast cancer activity. Notably, compound 8i shows significantly enhanced cytotoxicity compared to the drug Erlotinib and induces apoptosis in MDA-MB-231 cells [].
Compound Description: This series of compounds displays promising anticancer activity. Notably, compounds 7a and 7d exhibit significant cytotoxicity against HepG2 cell lines, while compound 7f shows high cytotoxicity against Caco-2 cell lines [].
Compound Description: These novel tricyclic compounds, synthesized from 5-amino-3-(methylthio)-1H-1,2,4-triazole and 5-bromo-2,4-dichloro-6-methylpyrimidine, have been characterized and studied for their potential biological activity [].
Compound Description: This series of compounds, derived from coumarin, exhibits promising anticonvulsant activity in both MES and PTZ models. Notably, compound IVb demonstrates significant potential as an anticonvulsant agent [].
Compound Description: PDM-042 is a novel, potent, selective, orally active, and brain-penetrable phosphodiesterase 10A (PDE10A) inhibitor. It demonstrates promising antipsychotic-like effects in rat models relevant to schizophrenia with minimal extrapyramidal side effects [].
Compound Description: These novel 1,3,4-oxadiazole derivatives, incorporating a thiophene ring and a variety of aryl substituents, have been synthesized and evaluated for their anticancer properties. Compound 7d showed promising activity against the MCF7 breast cancer cell line, comparable to 5-fluorouracil [].
Compound Description: This compound's stability was evaluated under various stress conditions, revealing its susceptibility to degradation by H2O2 and UV radiation []. This information is crucial for understanding its storage requirements and potential limitations.
Coordination Polymers with 1,3-Bis(1,2,4-triazol-4-yl)adamantane
Compound Description: These coordination polymers, incorporating zinc(II), copper(II), or cadmium(II) ions and the rigid 1,3-bis(1,2,4-triazol-4-yl)adamantane ligand, have been synthesized and structurally characterized [].
Compound Description: This series of compounds demonstrates potent antibacterial and antifungal activities. The presence of an electron-donating group at the 5-position of the 1,2,4-triazole ring enhances their biological effectiveness [].
Compound Description: PyNTP is a condensing reagent used in solid-phase peptide synthesis, particularly for incorporating sterically hindered amino acids [].
Compound Description: BNAFF and its salts represent a new class of high-energy density materials (HEDMs) with potential applications as explosives or propellants [].
Compound Description: A series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives were synthesized and evaluated for their anti-HBV activity. Some compounds demonstrated significant antiviral activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.